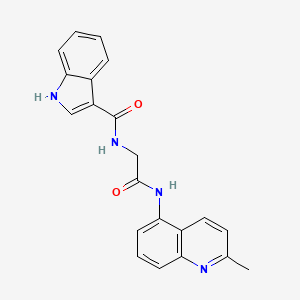

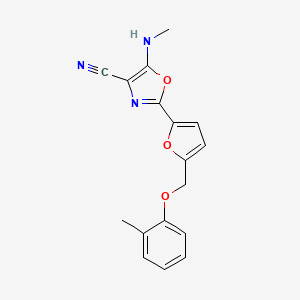

![molecular formula C4H6N4OS2 B3007077 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide CAS No. 304662-70-2](/img/structure/B3007077.png)

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

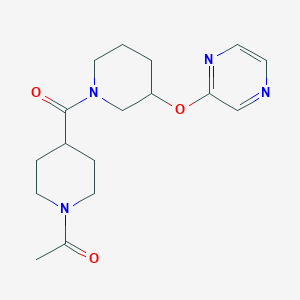

“2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide” is a chemical compound with the CAS Number: 1153874-30-6 and a molecular weight of 251.33 . Its IUPAC name is 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone .

Synthesis Analysis

The synthesis of 2-amino-1,3,4-thiadiazole derivatives has been reported in the literature . The reaction between a thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) has been used to synthesize 2-amino-1,3,4-thiadiazoles .Molecular Structure Analysis

The molecular structure of “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide” has been characterized by various techniques. The InChI code for this compound is 1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide” include a molecular weight of 251.33 . The compound has a linear formula of C10H9N3OS2 .Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives revealed promising antimicrobial properties . Specifically, these compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four of the synthesized derivatives demonstrated superior antimicrobial activity. Further research could explore their mechanism of action and potential clinical applications.

Inhibition of the IL-6/JAK/STAT3 Pathway

A novel scaffold combining N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine was designed and evaluated for its ability to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in inflammation and cancer progression. Investigating the compound’s effects on IL-6 signaling could provide insights into therapeutic interventions.

Anticancer Activity

Modification of the parent compound by replacing the phenyl group with a furan ring or thiophene ring led to enhanced in vitro anticancer activity compared to the standard drug Adriamycin . Further studies could explore the compound’s mechanism of action and potential as an anticancer agent.

Antibacterial Properties

The synthesis of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives yielded compounds with moderate antibacterial action against Gram-positive and Gram-negative bacterial strains . Compound D-2, in particular, exhibited promising activity against S. aureus , E. faecalis , E. coli , and K. pneumoniae . Investigating its mode of action and potential clinical use is warranted.

Medicinal Chemistry Applications

1,3,4-Thiadiazoles, including the compound , have diverse biological properties. These include anthelmintic, antiarthropodal, fungicidal, and pharmaceutical activities . Researchers continue to explore their chemical reactivity and potential as drug candidates.

Synthetic Chemistry and Reactivity

The synthesis of 1,3,4-thiadiazoles involves reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, carbon disulfide, and other reagents . Investigating the reactivity of this compound and its derivatives can contribute to synthetic methodologies.

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is the ATP-binding pocket of Escherichia coli UvrA , a key protein involved in the nucleotide excision repair (NER) pathway . This pathway plays a crucial role in repairing DNA damage from various sources, making it a potential target for antibacterial drug development .

Mode of Action

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide interacts with its target by binding to the ATP-binding pocket of UvrA . This interaction significantly reduces UvrA’s ATPase activity, which is necessary for effective DNA binding . The compound’s binding leads to an approximately 70% reduction in UvrA’s ATPase rate .

Biochemical Pathways

The compound affects the nucleotide excision repair (NER) pathway in bacteria . By inhibiting UvrA’s ATPase activity, it impairs the protein’s ability to bind to DNA, thereby disrupting the NER pathway . This disruption can lead to an accumulation of DNA damage, which can inhibit bacterial growth and proliferation .

Result of Action

The result of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide’s action is the inhibition of bacterial growth. By targeting UvrA’s ATPase activity and disrupting the NER pathway, the compound can lead to an accumulation of DNA damage in bacteria . This damage can inhibit bacterial growth and proliferation, potentially leading to bacterial cell death .

properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDGLABUYRXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

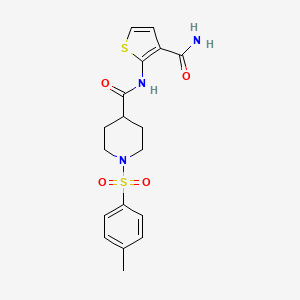

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

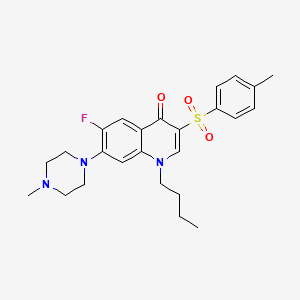

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

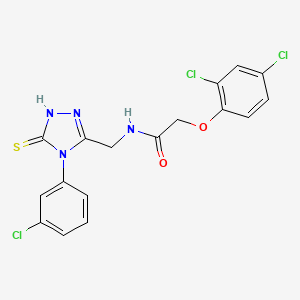

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)